molecular formula C22H13ClN2O B12897596 Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- CAS No. 253433-32-8

Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-

Cat. No.: B12897596
CAS No.: 253433-32-8
M. Wt: 356.8 g/mol
InChI Key: CJAHLYZVGATFKJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to an isoxazoloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Quinoline Core Construction: The quinoline core is often constructed using a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Substituents: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3-phenylisoxazolo[4,5-c]quinoline
  • 4-(4-Methylphenyl)-3-phenylisoxazolo[4,5-c]quinoline
  • 4-(4-Fluorophenyl)-3-phenylisoxazolo[4,5-c]quinoline

Uniqueness

4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is unique due to the presence of the chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom increases the compound’s lipophilicity, allowing it to better interact with biological membranes and molecular targets .

Properties

CAS No.

253433-32-8

Molecular Formula

C22H13ClN2O

Molecular Weight

356.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H

InChI Key

CJAHLYZVGATFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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